molecular formula C13H18INO B2699356 N-hexyl-2-iodobenzamide CAS No. 79271-29-7

N-hexyl-2-iodobenzamide

Cat. No.: B2699356
CAS No.: 79271-29-7
M. Wt: 331.197
InChI Key: QOMHWKKJSDWZHA-UHFFFAOYSA-N
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Description

N-hexyl-2-iodobenzamide is an organic compound with the molecular formula C13H18INO It is a derivative of benzamide, where the benzene ring is substituted with an iodine atom at the second position and a hexyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-hexyl-2-iodobenzamide typically involves the iodination of benzamide followed by the introduction of a hexyl group. One common method is the reaction of 2-iodobenzoic acid with hexylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: N-hexyl-2-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions, where the iodine atom is replaced by a carbon-carbon bond.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield N-hexyl-2-azidobenzamide, while a Suzuki coupling reaction could produce N-hexyl-2-phenylbenzamide.

Scientific Research Applications

N-hexyl-2-iodobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-hexyl-2-iodobenzamide involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

    N-hexylbenzamide: Lacks the iodine atom, making it less reactive in certain chemical reactions.

    2-iodobenzamide: Lacks the hexyl group, which affects its solubility and interaction with biological targets.

    N-hexyl-2-bromobenzamide: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

Uniqueness: N-hexyl-2-iodobenzamide is unique due to the presence of both the hexyl group and the iodine atom, which confer distinct chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-hexyl-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO/c1-2-3-4-7-10-15-13(16)11-8-5-6-9-12(11)14/h5-6,8-9H,2-4,7,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMHWKKJSDWZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)C1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Solutions of 12.2 g hexylamine and 8.0 g o-iodobenzoyl chloride in a total of 20 ml tetrahydrofuran were reacted for 10 minutes. The tetrahydrofuran was removed by heating on a water bath at 65° for 10 minutes and 50 ml of water were added to precipitate the crude product. The precipitate was recovered as in Example 1 and recrystallized from a benzene/hexane mixture as white crystals, to yield 7.6 g of N-hexyl-o-iodobenzamide, m.p. 104°-105°, Rf 0.78.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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